molecular formula C8H9Cl2NO2S B13270038 1-(2,6-Dichlorophenyl)ethane-1-sulfonamide

1-(2,6-Dichlorophenyl)ethane-1-sulfonamide

Cat. No.: B13270038
M. Wt: 254.13 g/mol
InChI Key: NWYXYSYZJBSNDS-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorophenyl)ethane-1-sulfonamide is a chemical compound with the molecular formula C8H9Cl2NO2S. It is characterized by the presence of a dichlorophenyl group attached to an ethane-1-sulfonamide moiety. This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dichlorophenyl)ethane-1-sulfonamide typically involves the reaction of 2,6-dichlorobenzene with ethane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

2,6-Dichlorobenzene+Ethane-1-sulfonyl chlorideThis compound\text{2,6-Dichlorobenzene} + \text{Ethane-1-sulfonyl chloride} \rightarrow \text{this compound} 2,6-Dichlorobenzene+Ethane-1-sulfonyl chloride→this compound

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of appropriate catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dichlorophenyl)ethane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(2,6-Dichlorophenyl)ethane-1-sulfonamide has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,6-Dichlorophenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-Dichlorophenyl)ethane-1-sulfonamide
  • N-(2,6-Dichlorophenyl)ethane-1-sulfonamide

Comparison

1-(2,6-Dichlorophenyl)ethane-1-sulfonamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it valuable for specific research applications.

Properties

Molecular Formula

C8H9Cl2NO2S

Molecular Weight

254.13 g/mol

IUPAC Name

1-(2,6-dichlorophenyl)ethanesulfonamide

InChI

InChI=1S/C8H9Cl2NO2S/c1-5(14(11,12)13)8-6(9)3-2-4-7(8)10/h2-5H,1H3,(H2,11,12,13)

InChI Key

NWYXYSYZJBSNDS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC=C1Cl)Cl)S(=O)(=O)N

Origin of Product

United States

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